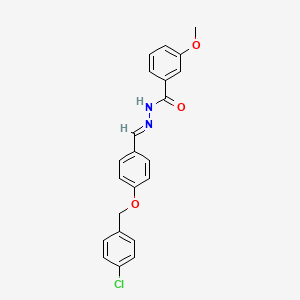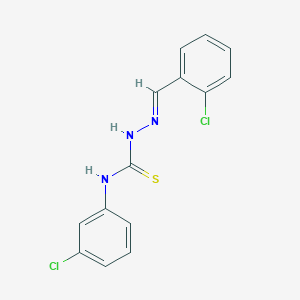
2-chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-chlorobenzaldehyde with 3-chlorophenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Thiosemicarbazones, in general, have shown promise as antiviral, antibacterial, and anticancer agents. This compound may have similar potential, although specific studies are limited.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes. For example, it has been found to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site and preventing substrate access . This inhibition can lead to various biological effects, including the modulation of protein turnover and the suppression of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzaldehyde thiosemicarbazone: Similar in structure but lacks the 3-chlorophenyl group.
3-Chlorobenzaldehyde thiosemicarbazone: Similar but with the chlorine atom on the benzaldehyde ring in a different position.
Benzaldehyde thiosemicarbazone: Lacks the chlorine atoms entirely.
Uniqueness
2-Chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both 2-chlorobenzaldehyde and 3-chlorophenyl groups, which may confer distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
Propiedades
Número CAS |
769143-93-3 |
|---|---|
Fórmula molecular |
C14H11Cl2N3S |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[(E)-(2-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H11Cl2N3S/c15-11-5-3-6-12(8-11)18-14(20)19-17-9-10-4-1-2-7-13(10)16/h1-9H,(H2,18,19,20)/b17-9+ |
Clave InChI |
JKYIMQNGPGOVJK-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018092.png)
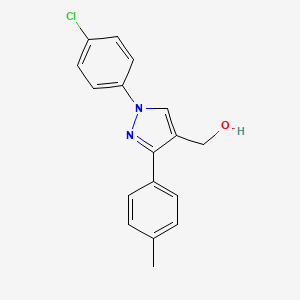
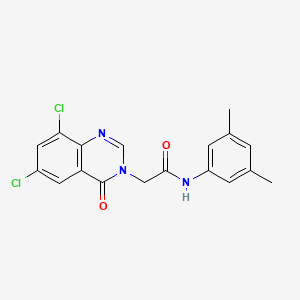
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12018102.png)

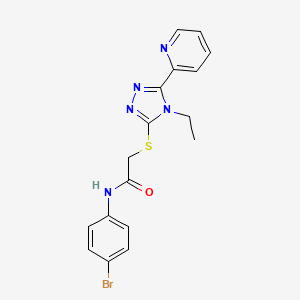
![Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12018115.png)
![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12018119.png)
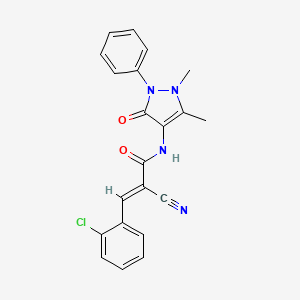
![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12018130.png)
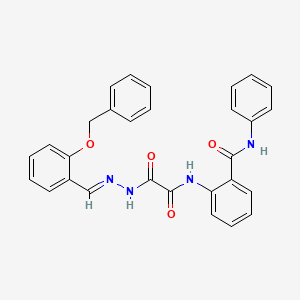
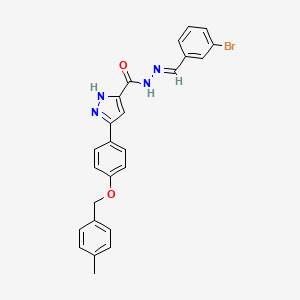
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018165.png)
